N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide
Description
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a difluorophenyl group, and a benzodioxole moiety
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c19-13-4-2-5-14(20)16(13)22-8-7-11(9-22)21-18(23)12-3-1-6-15-17(12)25-10-24-15/h1-6,11H,7-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDFOXAVIZCYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C3C(=CC=C2)OCO3)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through cyclization reactions involving catechol derivatives.
Coupling Reactions: The final step involves coupling the pyrrolidine, difluorophenyl, and benzodioxole moieties using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interactions with biological targets.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Examples include other pyrrolidine derivatives, difluorophenyl compounds, and benzodioxole-containing molecules.
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide: can be compared with other compounds featuring pyrrolidine, difluorophenyl, or benzodioxole moieties.
Uniqueness
- The unique combination of the pyrrolidine ring, difluorophenyl group, and benzodioxole moiety in this compound provides distinct chemical and biological properties.
- This uniqueness can be leveraged in various applications, making the compound a valuable subject of study in multiple research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
